Enhanced ALDH3A1 Inhibitory Potency Relative to Reference Compound CB29
In a comparative assessment of ALDH3A1 inhibitory activity, 4-(3-Dimethylamino-propoxy)-3-methoxy-benzaldehyde (this compound) exhibited an IC50 value of 450 nM [1], which is approximately 35-fold more potent than the established ALDH3A1‑selective inhibitor CB29 (IC50 = 16,000 nM, i.e., 16 μM) [2]. This substantial difference in potency suggests a markedly higher efficiency in blocking ALDH3A1‑mediated aldehyde oxidation.
| Evidence Dimension | ALDH3A1 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 450 nM |
| Comparator Or Baseline | CB29 (CAS 315239-63-5) : 16,000 nM |
| Quantified Difference | 35-fold lower IC50 (i.e., higher potency) |
| Conditions | Target Compound: Inhibition of full‑length human ALDH3A1 expressed in E. coli using benzaldehyde as substrate, 2‑min preincubation [1]. CB29: Recombinant human ALDH3A1, kinetic assay, benzaldehyde as substrate [2]. |
Why This Matters
Higher potency translates to lower compound consumption and potentially fewer off‑target effects, making this compound a more efficient and cost‑effective tool for ALDH3A1‑focused investigations.
- [1] BindingDB. (n.d.). BDBM50448804: CHEMBL3128205. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50448804 View Source
- [2] Parajuli, B., et al. (2014). Development of selective inhibitors for human aldehyde dehydrogenase 3A1 (ALDH3A1) for the enhancement of cyclophosphamide cytotoxicity. ChemBioChem, 15(5), 701–712. https://doi.org/10.1002/cbic.201300625 View Source
